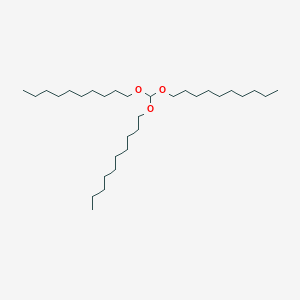
TRIDECYLORTHOFORMATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecylorthoformate: is an organic compound with the molecular formula C31H64O3 . It is a member of the orthoformate family, which are esters of orthoacids. This compound is characterized by its three alkoxy groups attached to a central carbon atom. This compound is primarily used in organic synthesis and has various applications in different fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridecylorthoformate can be synthesized through the reaction of tridecanol with orthoformic acid or its derivatives. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Reactants: Tridecanol and orthoformic acid.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Product Isolation: The product is isolated through distillation or extraction techniques.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tridecylorthoformate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound hydrolyzes to form tridecanol and formic acid.
Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different orthoformates.
Reduction: this compound can be reduced to tridecanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water, acid catalyst (e.g., sulfuric acid), temperature range of 50°C to 70°C.
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), temperature range of 60°C to 80°C.
Reduction: Reducing agent (e.g., lithium aluminum hydride), solvent (e.g., ether), temperature range of 0°C to 25°C.
Major Products Formed:
Hydrolysis: Tridecanol and formic acid.
Transesterification: Different orthoformates depending on the alcohol used.
Reduction: Tridecanol.
Aplicaciones Científicas De Investigación
Tridecylorthoformate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: this compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is used in the synthesis of biologically active molecules for research in medicinal chemistry.
Industrial Applications: this compound is used as a solvent and intermediate in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of tridecylorthoformate involves its ability to act as a nucleophile or electrophile in chemical reactions. The central carbon atom, attached to three alkoxy groups, can undergo nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Triethyl orthoformate: Similar structure but with ethyl groups instead of tridecyl groups.
Trimethyl orthoformate: Similar structure but with methyl groups instead of tridecyl groups.
Triisopropyl orthoformate: Similar structure but with isopropyl groups instead of tridecyl groups.
Uniqueness: Tridecylorthoformate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are required, such as in the synthesis of certain polymers and resins.
Propiedades
Número CAS |
24904-11-8 |
|---|---|
Fórmula molecular |
C31H64O3 |
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
1-(didecoxymethoxy)decane |
InChI |
InChI=1S/C31H64O3/c1-4-7-10-13-16-19-22-25-28-32-31(33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3 |
Clave InChI |
CNSJQNJSRMMTIC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC(OCCCCCCCCCC)OCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCOC(OCCCCCCCCCC)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















